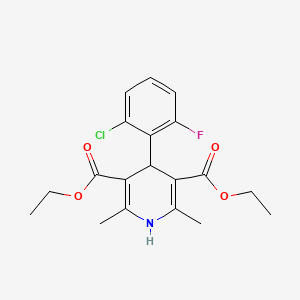

![molecular formula C16H14N4O2 B2818362 N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448073-11-7](/img/structure/B2818362.png)

N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

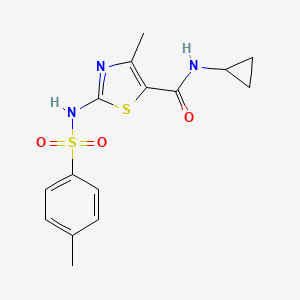

“N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a chemical compound. The title tridentate ligand, C14H10N4O, crystallizes with three independent molecules (A, B and C) in the asymmetric unit . All three molecules are relatively planar .

Synthesis Analysis

The synthesis of this compound involves a reaction of pyrazine-2-carboxylic acid and 8-aminoquinoline in 1,2-dichloroethane . The mixture was distilled to azeotropically remove any solvated H2O .Molecular Structure Analysis

The molecules of this compound are linked by offset π–π interactions, forming layers parallel to the plane . The centroids of the quinoline ring systems in the molecule are linked via these interactions .Physical and Chemical Properties Analysis

The compound is relatively planar with the NH H atom forming three-centered (bifurcated) intramolecular N—H N hydrogen bonds in each molecule . There is also an intramolecular C—H O contact present in each molecule, involving the benzene ring of the quinoline unit and the amide carboxamide O atom .科学的研究の応用

Antimicrobial Agents

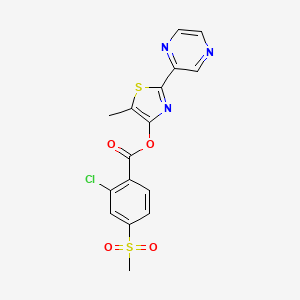

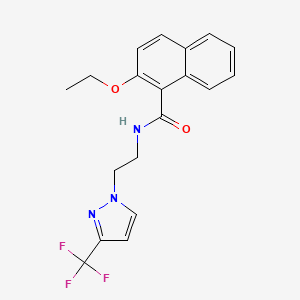

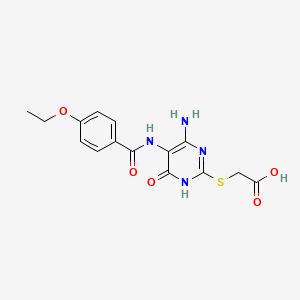

Studies have detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential as antimicrobial agents. For instance, the reaction of certain quinoline derivatives with ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile afforded compounds that were screened for their antibacterial and antifungal activity, indicating potential for antimicrobial applications (Holla et al., 2006).

Anticancer Research

Compounds structurally related to "N-(quinolin-8-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide" have been explored for their anticancer properties. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and showed potent cytotoxicity against various cancer cell lines, indicating their potential use in anticancer research (Deady et al., 2003).

Corrosion Inhibition

Carboxamide derivatives have also been evaluated for their role as corrosion inhibitors. A study examined the performance of certain carboxamide ligands in hydrochloric acid solution for mild steel protection, showing that these compounds can act effectively as corrosion inhibitors (Erami et al., 2019).

Synthesis of Heterocyclic Compounds

Several studies have focused on the synthesis of novel heterocyclic compounds that may have varied applications in pharmaceuticals and materials science. For example, research on the facile synthesis of novel benzo-1,3-dioxolo-, benzothiazolo-, pyrido-, and quinolino-fused heterocycles demonstrates the versatility of heterocyclic chemistry in creating compounds with potential biological activity (Avila et al., 2011).

将来の方向性

特性

IUPAC Name |

N-quinolin-8-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(13-10-14-20(19-13)8-3-9-22-14)18-12-6-1-4-11-5-2-7-17-15(11)12/h1-2,4-7,10H,3,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJRBENWVRAXDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC4=C3N=CC=C4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B2818279.png)

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)